molecular formula C15H19NO4S2 B2630889 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide CAS No. 2097873-41-9

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide

Cat. No.: B2630889
CAS No.: 2097873-41-9
M. Wt: 341.44
InChI Key: NKYRPPNPNLQJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a thiophene-3-ylmethyl substituent and a hydroxypropyl backbone. Its structure combines a sulfonamide pharmacophore with a methoxy-substituted benzene ring, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-15(17,9-12-7-8-21-10-12)11-16-22(18,19)14-6-4-3-5-13(14)20-2/h3-8,10,16-17H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYRPPNPNLQJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the hydroxy and methyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the methoxybenzene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide. For instance:

Case Study: Anticancer Activity

  • Study Reference : A study published in October 2022 demonstrated that derivatives of benzenesulfonamides exhibited significant anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. The compound showed an IC50 value of 3.99μM3.99\,\mu M against MDA-MB-468 cells, indicating potent cytotoxic effects under hypoxic conditions .

Mechanism of Action:
The mechanism involved the induction of apoptosis as evidenced by increased levels of cleaved caspases 3 and 9, suggesting that these compounds can effectively disrupt cancer cell proliferation and survival .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties as well.

Case Study: Antimicrobial Activity

  • Study Reference : Research published in February 2023 examined small molecular weight bioactive compounds from microbial origins, which included derivatives similar to this compound. These compounds demonstrated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Applications in Medicine:
The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria, making this compound a candidate for further development in antibiotic therapies.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Sulfonamide groupEnhances biological activity
Hydroxyl groupIncreases solubility and bioavailability
Thiophene ringContributes to interaction with biological targets

This table summarizes how specific structural features influence the biological activities of the compound.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized alongside structurally related sulfonamides and benzamide derivatives, particularly those disclosed in patent literature for therapeutic applications.

Structural Analogues from Patent Literature

lists several benzamide and sulfonamide derivatives with thiophene, isoxazole, or oxadiazole substituents. Key examples include:

N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]benzamid: Features a benzamide core with a thienylmethylthio group. Unlike the target compound, this analogue lacks a sulfonamide group and instead employs a thiomethyl linker, which may alter metabolic stability and target engagement .

The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .

2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamid: Shares a nitroaromatic motif but replaces the thiophene with an isoxazole, likely altering steric and electronic interactions with biological targets .

Key Structural and Functional Differences

Feature Target Compound Analogues from
Core Structure Sulfonamide Benzamide
Aromatic Substituent 2-Methoxybenzene Nitrophenyl, thienylmethylthio, oxadiazole
Linker Hydroxypropyl Aminoethyl, aminopropyl
Bioactive Moieties Thiophen-3-ylmethyl, hydroxyl Oxadiazole, isoxazole, nitro groups
Therapeutic Indications Not explicitly stated (inferred: enzyme/receptor modulation) Cancer, viral infections, thrombosis, platelet aggregation

Pharmacological Implications

  • Sulfonamide vs. Benzamide Core : The target compound’s sulfonamide group may confer stronger binding to zinc-containing enzymes (e.g., carbonic anhydrases) compared to benzamide analogues, which are more common in kinase inhibitors .
  • Thiophene vs. Oxadiazole/Isoxazole : Thiophene’s aromaticity and sulfur atom could enhance lipophilicity and membrane permeability relative to oxadiazole/isoxazole derivatives, which prioritize polar interactions .
  • Methoxy vs.

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide, a compound with notable structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H23NO2S
  • Molecular Weight : 349.5 g/mol

The structure includes a thiophene moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that compounds containing sulfonamide groups can exhibit a range of biological effects. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
  • Antioxidant Properties : The presence of hydroxy and methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant activity.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's structural components suggest potential efficacy against various pathogens:

  • Bacterial Inhibition : Preliminary assays indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated selective cytotoxicity against cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 3.1 µM
  • HCT116 (Colorectal Cancer) : IC50 = 5.3 µM

These results indicate that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antioxidative Effects : A study evaluated the antioxidative capacity of this compound using DPPH and FRAP assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as an antioxidant agent.
  • Antiproliferative Assays : In a series of experiments conducted on various cancer cell lines, this compound exhibited dose-dependent antiproliferative effects, highlighting its therapeutic potential in oncology.

Q & A

Basic: What are the key considerations for designing a synthetic route for this sulfonamide derivative?

Methodological Answer:
The synthesis should prioritize regioselective sulfonylation and steric control due to the hydroxypropyl-thiophene substituent. A stepwise approach is recommended:

Sulfonylation: React 2-methoxybenzenesulfonyl chloride with a hydroxypropyl-thiophene intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Control reaction temperature (0–5°C) to minimize side reactions .

Protection of hydroxyl groups: Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups to prevent unwanted nucleophilic attacks during sulfonylation .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Challenges: Competing reactions at the thiophene ring’s reactive 2- and 5-positions require careful monitoring via TLC or in-situ NMR .

Advanced: How can stereochemical outcomes at the hydroxypropyl moiety be controlled during synthesis?

Methodological Answer:
The chiral center at the hydroxypropyl group can be controlled via:

  • Asymmetric catalysis: Use chiral ligands (e.g., BINOL-derived phosphoric acids) during the nucleophilic addition of thiophen-3-ylmethanol to a ketone precursor .
  • Resolution techniques: Separate enantiomers using chiral stationary-phase HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

Data Contradiction Analysis:
Conflicting enantiomeric excess (ee) values in literature may arise from solvent polarity (e.g., THF vs. toluene) or temperature effects. Replicate conditions from X-ray crystallography-validated studies (e.g., C–O bond lengths = 1.43 Å, C–S = 1.78 Å) to confirm stereochemistry .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify methoxy (-OCH₃, δ 3.8–4.0 ppm), hydroxy (-OH, δ 1.5–2.5 ppm, exchangeable), and thiophene protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR: Confirm sulfonamide carbonyl (δ 165–170 ppm) and quaternary carbons .
  • IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1200 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂– group) .

Advanced: How can computational modeling predict reactivity or binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Validate with crystallographic data (e.g., RMSD < 2.0 Å) .
  • Solvent Effects: Apply polarizable continuum models (PCM) to simulate reaction kinetics in polar solvents (e.g., DMF vs. water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.